molecular formula C9H8O4 B135183 3,4-(Methylenedioxy)phenylacetic acid CAS No. 2861-28-1

3,4-(Methylenedioxy)phenylacetic acid

Cat. No.: B135183
CAS No.: 2861-28-1
M. Wt: 180.16 g/mol
InChI Key: ODVLMCWNGKLROU-UHFFFAOYSA-N
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Description

3,4-(Methylenedioxy)phenylacetic acid (CAS 2861-28-1) is a benzodioxole derivative with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol. Its structure comprises a phenylacetic acid backbone fused with a methylenedioxy group (–O–CH₂–O–) at the 3,4-positions of the aromatic ring (Figure 1). This compound is commercially available as an organic intermediate (Thermo Scientific Chemicals) and is soluble in ethanol, methanol, and partially in water .

Synthesis protocols typically involve multi-step reactions starting from piperonal (3,4-methylenedioxybenzaldehyde). For instance, Han et al. (2014) reported a three-step synthesis via condensation with methylsulfinyl(methylthio)methane, CuCl₂-catalyzed esterification, and subsequent hydrolysis, achieving a 57% yield and 98.6% purity . Its primary applications include serving as a precursor for pharmaceuticals, agrochemicals, and bioactive derivatives such as benzodiazepines and COX inhibitors .

Preparation Methods

Hydrolysis of Methyl 1,3-Benzodioxol-5-yl-acetate

Reaction Mechanism and Conditions

The most widely reported synthesis of 3,4-(methylenedioxy)phenylacetic acid involves alkaline hydrolysis of its methyl ester derivative. This two-stage process (Table 1) begins with refluxing methyl 1,3-benzodioxol-5-yl-acetate in a methanolic potassium hydroxide solution, followed by acidification with hydrochloric acid to precipitate the product .

Table 1: Reaction Conditions for Methyl Ester Hydrolysis

ParameterStage 1Stage 2
ReagentsKOH (20% aqueous), MethanolHCl (5% aqueous)
Molar Ratio (Ester:KOH)1:5.15-
TemperatureReflux (~65°C)Ambient
Duration3 hoursUntil pH = 1
Yield99%-

The ester (1 g, 5.15 mmol) is dissolved in methanol (2 mL) and treated with 20% aqueous KOH (10 mL). Prolonged reflux ensures complete saponification, after which methanol is evaporated, and the residual aqueous phase is acidified to pH 1. Extractive workup with organic solvents isolates the crystalline product .

Workup and Purification

Post-hydrolysis, the crude acid is purified via standard extraction techniques. The aqueous layer, upon acidification, releases the protonated carboxylic acid, which is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). Solvent evaporation yields a microcrystalline powder with a melting point of 125–129°C . Recrystallization from methanol or ethanol further enhances purity, as evidenced by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data .

Spectroscopic Characterization

The structural integrity of this compound is confirmed through advanced analytical techniques (Table 2).

Table 2: Spectroscopic Data for this compound

TechniqueData
1H NMR δ 6.78–6.70 (m, 3H, aromatic), 5.94 (s, 2H, OCH2O), 3.57 (s, 2H, CH2COOH)
LC-MS m/z = 179 (M–H)–, molecular ion consistent with C9H8O4
IR Broad O–H stretch (2500–3000 cm⁻¹), C=O (1705 cm⁻¹)

The singlet at δ 5.94 ppm corresponds to the methylenedioxy group’s protons, while the downfield-shifted aromatic protons (δ 6.70–6.78 ppm) confirm substitution patterns. The absence of ester carbonyl signals in the final product validates complete hydrolysis .

Alternative Synthetic Routes

Carboxylation of 1,3-Benzodioxole Derivatives

Although less frequently employed, direct carboxylation of 1,3-benzodioxole precursors represents a potential alternative. Theoretical pathways involve Friedel-Crafts acylation or carbon dioxide insertion under high-pressure conditions. However, these methods suffer from regioselectivity challenges and require stringent reaction controls, limiting their industrial applicability .

Grignard Reagent-Based Synthesis

Reaction of 5-bromo-1,3-benzodioxole with magnesium, followed by quenching with carbon dioxide, could theoretically yield the target acid. Despite its conceptual simplicity, this route remains unreported in practice, likely due to difficulties in handling air-sensitive reagents and controlling intermediate stability .

Physicochemical Properties Influencing Synthesis

Solubility and Reactivity

The acid’s partial solubility in polar solvents (e.g., water, methanol) necessitates careful solvent selection during workup. Methanol, employed in the hydrolysis step, optimally balances ester solubility and base miscibility. Post-acidification, the protonated acid’s reduced water solubility facilitates efficient extraction .

Thermal Stability

With a boiling point estimated at 272.96°C, the compound withstands reflux conditions without decomposition. This thermal resilience enables prolonged reaction times, ensuring high conversion rates in the hydrolysis step .

SubstanceHazard CodesRisk StatementsSafety Precautions
Methyl 1,3-benzodioxol-5-yl-acetateXiR36/37/38Avoid inhalation, skin contact
Potassium hydroxideCR35Use in fume hood, neutralize spills
This compoundXiH315-H319-H335Store sealed, dry conditions

Waste Management

Neutralize alkaline and acidic waste streams before disposal. Methanol recovery via distillation reduces environmental impact and operational costs .

Industrial and Research Applications

Pharmaceutical Intermediates

The acid serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants. Its organotin derivatives exhibit antitumor activity, with ID50 values <10 µM against mammary and ovarian cancer cell lines .

Coordination Chemistry

Triphenyltin and dibutyltin carboxylates derived from this acid demonstrate unique structural motifs (e.g., dimeric distannoxanes), as revealed by 119Sn Mössbauer spectroscopy . These complexes’ biological activity underscores the acid’s versatility in metallodrug design.

Chemical Reactions Analysis

Types of Reactions

3,4-(Methylenedioxy)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzodioxole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in the synthesis of bioactive molecules, pharmaceuticals, and agrochemicals .

Scientific Research Applications

Organic Synthesis

Intermediates in Chemical Reactions
MDPA serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals due to its ability to participate in chemical transformations. For instance, it can be converted into other functionalized compounds that are essential for drug development .

Pharmacological Applications

Inhibition of Tyrosine Phosphatases
Recent studies have demonstrated that MDPA exhibits inhibitory effects on tyrosine phosphatases, which are crucial enzymes involved in cellular signaling pathways. The inhibition of these enzymes can lead to enhanced cellular responses, making MDPA a potential candidate for drug development targeting diseases such as cancer and diabetes .

Neuropharmacological Effects
Research has indicated that MDPA may possess neuropharmacological properties, which could be beneficial in treating neurological disorders. Its structural similarity to certain psychoactive compounds suggests that it may influence neurotransmitter systems, although further studies are needed to elucidate these effects .

Biochemical Probes

Research Tool in Biochemistry
MDPA is increasingly used as a biochemical probe in research settings. Its ability to modify enzyme activity makes it valuable for studying enzyme kinetics and mechanisms. By inhibiting specific enzymes, researchers can gain insights into metabolic pathways and regulatory mechanisms within cells .

Environmental Considerations

MDPA's environmental impact is also a consideration in its application. Studies on its persistence and bioaccumulation indicate that while it is relatively mobile in water systems, its environmental toxicity remains low under controlled conditions . Proper disposal methods should be followed to minimize ecological risks.

Case Studies

Study ReferenceFocusFindings
Inhibition of Tyrosine PhosphatasesMDPA effectively inhibits specific phosphatases leading to increased phosphorylation of target proteins, suggesting potential therapeutic applications.
Neuropharmacological EffectsMDPA showed promise in modulating neurotransmitter release in animal models, indicating potential for treating mood disorders.
Environmental Impact AssessmentMDPA demonstrated low bioaccumulation potential but requires careful handling to prevent environmental contamination.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key structural analogs of 3,4-(methylenedioxy)phenylacetic acid include:

Compound Name Molecular Formula Substituents Biological Activities Solubility References
This compound C₉H₈O₄ –O–CH₂–O– at 3,4-positions Intermediate for antidiabetic, anticancer agents; precursor for benzodiazepine derivatives Ethanol, methanol, water (partial)
3,4-Dihydroxyphenylacetic acid (DOPAC) C₈H₈O₄ –OH at 3,4-positions Dopamine metabolite; antioxidant; anticancer (inhibits BAX/Mdm-2 proteins) Water, ethanol
Phenylacetic acid C₈H₈O₂ No substituents Antimicrobial precursor; inactive in anticonvulsant models Water, ethanol
3-Methoxyphenylacetic acid C₉H₁₀O₃ –OCH₃ at 3-position Isolated from Maca; unconfirmed bioactivity Ethanol, methanol
3,4-Dimethoxyphenylacetic acid C₁₀H₁₂O₄ –OCH₃ at 3,4-positions Inactive anticonvulsant (hidden phenyl group) Ethanol, DCM

Key Observations:

  • Bioactivity: The methylenedioxy group enhances stability and enzyme-binding affinity compared to hydroxyl or methoxy groups. In contrast, DOPAC shows antioxidant activity but lower potency than hydroxytyrosol in DPPH assays .
  • Synthetic Utility: The methylenedioxy ring facilitates reactions such as esterification (e.g., methyl ester formation with oxalyl chloride) and subsequent derivatization into benzodiazepines or COX inhibitors .
  • Pharmacological Limitations : While this compound serves as a versatile intermediate, its dimethoxy analog (3,4-Dimethoxyphenylacetic acid) lacks anticonvulsant activity due to steric hindrance of the phenyl group .

Metabolic and Functional Comparisons

  • Antioxidant Capacity: DOPAC demonstrates moderate DPPH radical scavenging (IC₅₀ ~45 µM), outperforming 3,4-dihydroxybenzoic acid but underperforming hydroxytyrosol .
  • Enzyme Interactions: Methylenedioxy derivatives show higher affinity for α-amylase and cyclooxygenase (COX) compared to non-substituted phenylacetic acids. For instance, benzodioxole-based COX inhibitors exhibit IC₅₀ values <10 µM, attributed to hydrophobic interactions with enzyme pockets .
  • Solubility and Stability : The methylenedioxy group improves lipid solubility relative to dihydroxy analogs, enhancing membrane permeability. However, DOPAC’s hydroxyl groups confer higher aqueous solubility, favoring metabolic excretion .

Anticancer and Anti-inflammatory Activity

Benzodioxole derivatives of this compound demonstrate cytotoxicity against cancer cell lines (e.g., HeLa, IC₅₀ ~8 µM) via apoptosis induction and COX-2 inhibition . In contrast, DOPAC’s anti-cancer effects are linked to p53 activation and topoisomerase II inhibition .

Neuroprotective and Anticonvulsant Potential

Conversely, phenylacetic acid derivatives lacking substituents (e.g., 3,4-Dimethoxyphenylacetic acid) are inactive in anticonvulsant models due to poor receptor engagement .

Biological Activity

3,4-(Methylenedioxy)phenylacetic acid (MDPA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anti-proliferative, and potential therapeutic effects.

Chemical Structure and Properties

This compound is characterized by a methylenedioxy group attached to a phenylacetic acid backbone. This structural feature is significant as it influences the compound's interaction with biological systems.

Antioxidant Activity

MDPA exhibits notable antioxidant properties , which have been evaluated using various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to measure the radical scavenging ability of compounds.

  • DPPH Assay Results : The EC50 values for MDPA and its derivatives indicate their potency as antioxidants. For instance, certain derivatives showed EC50 values ranging from 10.5 to 18.4 µM, comparable to known antioxidants like hydroxytyrosol (HT), which has an EC50 of 11.3 ± 1.3 µM .
CompoundEC50 (µM)
Hydroxytyrosol (HT)11.3 ± 1.3
MDPA Derivative A10.5
MDPA Derivative B18.4

Anti-Proliferative Effects

Research has demonstrated that MDPA and its derivatives possess anti-proliferative activity against various cancer cell lines. Studies conducted on human tumor cell lines revealed significant selectivity towards cancer cells while sparing normal lymphocytes.

  • Cell Proliferation Assay : In vitro studies indicated that certain peptides derived from MDPA inhibited the proliferation of tumor cells with minimal effects on normal human lymphocytes, suggesting a therapeutic window for cancer treatment .
Cell LineProliferation Inhibition (%)
MCF-7 (Breast Cancer)40%
WiDr (Colon Cancer)45%
Normal Lymphocytes2-9%

The mechanism by which MDPA exerts its biological effects is multifaceted:

  • Antioxidant Mechanism : The presence of the methylenedioxy group enhances the redox activity of MDPA, allowing it to scavenge free radicals effectively and alter the redox status in cancer cells .
  • Anti-Cancer Mechanism : The anti-proliferative effects are hypothesized to be linked to the modulation of signaling pathways involved in cell growth and apoptosis. Specifically, MDPA may influence pathways that regulate cell cycle progression and induce apoptosis in malignant cells .

Case Studies

Several studies have explored the biological activity of MDPA in clinical or preclinical settings:

  • Study on Tumor Cell Lines : A study screened organotin(IV) derivatives of MDPA against a panel of human tumor cell lines, demonstrating varying degrees of cytotoxicity and providing insights into structure-activity relationships .
  • Antioxidant Activity Evaluation : Another study assessed the antioxidant potential of MDPA using both DPPH and H2O2 scavenging assays, confirming its efficacy as an antioxidant agent .

Q & A

Q. (Basic) What are the common synthetic routes for 3,4-(Methylenedioxy)phenylacetic acid in laboratory settings?

Answer:
The compound is typically synthesized via esterification or coupling reactions. For instance, methyl 3,4-(methylenedioxy)phenyl acetate can be synthesized by reacting this compound with oxalyl chloride in methanol under ice-cooled conditions for 30 minutes . Subsequent reactions, such as forming ketoesters, involve dichloromethane as a solvent and phosphorus pentoxide as a catalyst, stirred at room temperature for ~16 hours . Alternative routes include hydrolysis of arylacetonitriles or oxidation/reduction of intermediates, with sodium hydroxide or potassium borohydride as reagents . Structural confirmation relies on TLC, HRMS, and NMR (¹H/¹³C), which detect characteristic peaks (e.g., aromatic protons at 6.14–6.15 ppm and carbonyl signals at 194 ppm) .

Q. (Advanced) How can researchers optimize the esterification of this compound to improve yield and purity?

Answer:
Key optimization strategies include:

  • Catalyst selection : Phosphorus pentoxide enhances esterification efficiency in dichloromethane, but oxidative conditions may degrade methoxybenzyl protecting groups, necessitating alternative protecting strategies .
  • Temperature control : Ice baths (0–10°C) prevent side reactions during oxalyl chloride activation .
  • Solvent choice : Methanol or ethanol minimizes byproduct formation compared to polar aprotic solvents .
  • Purification : Column chromatography or recrystallization removes unreacted starting materials. HRMS and NMR validate purity, ensuring molecular ion peaks (e.g., 333 g/mol for ketoesters) and absence of impurities .

Q. (Basic) What analytical techniques are used to confirm the structure and purity of synthesized derivatives?

Answer:

  • TLC : Monitors reaction progress by comparing Rf values of starting materials and products .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at 333.1234 for ketoesters) .
  • NMR : ¹H-NMR identifies aromatic protons (6.14–6.15 ppm for benzodioxole CH₂) and aliphatic carbons (37–51 ppm). ¹³C-NMR detects carbonyl signals (171–194 ppm) .
  • Melting point analysis : Validates crystallinity and purity (e.g., 242–244°C for related cinnamic acid derivatives) .

Q. (Advanced) What factors contribute to the temporal degradation of this compound in in vitro studies, and how can these be mitigated?

Answer:
Degradation factors include:

  • Hydrolysis : Moisture accelerates cleavage of the methylenedioxy ring. Store desiccated at -20°C in amber vials .
  • Oxidation : Exposure to air reduces stability. Use argon blankets or antioxidants like BHT in solution .
  • Temperature : Prolonged heating (>40°C) degrades the compound. Conduct assays at controlled RT (20–25°C) .
    Regular stability testing via HPLC or LC-MS is recommended to quantify degradation products .

Q. (Basic) How does this compound interact with enzymes in aromatic compound metabolism?

Answer:
The compound acts as a substrate for phenylacetate-CoA ligase, forming phenylacetyl-CoA, a key intermediate in microbial degradation pathways . It also inhibits cytochrome P450 enzymes (e.g., CYP2D6) in vitro, altering drug metabolism kinetics. Kinetic studies using Michaelis-Menten models (Km = 15–20 µM) and competitive inhibition assays (Ki = 5.2 µM) quantify these interactions .

Q. (Advanced) What are the challenges in maintaining the stability of this compound during long-term biochemical assays?

Answer:
Challenges include:

  • pH sensitivity : Degrades rapidly in acidic (pH <3) or alkaline (pH >9) conditions. Use buffered solutions (pH 6–7.5) .
  • Light exposure : UV light induces photodegradation. Use light-protected containers .
  • Enzymatic activity : Cellular esterases in in vivo models hydrolyze derivatives. Pre-treat samples with esterase inhibitors like PMSF .
    Stability assays under simulated physiological conditions (37°C, 5% CO₂) are critical for validating experimental timelines .

Q. (Basic) What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves (EN 374-compliant) and lab coats to prevent skin contact. Inspect gloves for defects before use .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Storage : Keep in airtight containers away from heat, moisture, and incompatible materials (strong acids/oxidizers) .
  • Disposal : Collect waste in designated containers for specialized disposal via licensed providers .

Q. (Advanced) How do substituent positions influence reactivity in Suzuki–Miyaura coupling reactions?

Answer:
The methylenedioxy group at the 3,4-positions enhances electron density on the phenyl ring, increasing reactivity toward palladium-catalyzed cross-coupling. However, steric hindrance from the fused dioxane ring may reduce coupling efficiency with bulky boronic acids. Optimize using:

  • Catalyst systems : Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C .
  • Protecting groups : Temporary silyl protection of the acetic acid moiety improves regioselectivity .
    Monitor reaction progress via GC-MS or MALDI-TOF to detect biphenyl byproducts .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)acetic acid
Source PubChem
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InChI

InChI=1S/C9H8O4/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVLMCWNGKLROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8O4
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DSSTOX Substance ID

DTXSID80182792
Record name Benzo-1,3-dioxole-5-acetic acid
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Molecular Weight

180.16 g/mol
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CAS No.

2861-28-1
Record name 1,3-Benzodioxole-5-acetic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,4-(Methylenedioxy)phenylacetic acid
3,4-(Methylenedioxy)phenylacetic acid
3,4-(Methylenedioxy)phenylacetic acid
3,4-(Methylenedioxy)phenylacetic acid
3,4-(Methylenedioxy)phenylacetic acid
3,4-(Methylenedioxy)phenylacetic acid

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